3,5-dihydroxy-7-methoxy-3-[(4-methoxyphenyl)methyl]-2H-chromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Diosmetin can be synthesized through several methods. One common approach involves the methylation of luteolin. The reaction typically uses methyl iodide as the methylating agent in the presence of a base such as potassium carbonate . The reaction conditions often include refluxing the mixture in a suitable solvent like acetone.
Industrial Production Methods
Industrial production of diosmetin may involve the extraction from plant sources followed by purification. The extraction process can utilize solvents such as ethanol or methanol. The crude extract is then subjected to chromatographic techniques to isolate diosmetin .
Chemical Reactions Analysis
Types of Reactions
Diosmetin undergoes various chemical reactions, including:
Oxidation: Diosmetin can be oxidized to form corresponding quinones.
Reduction: Reduction of diosmetin can yield dihydro derivatives.
Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride is often used as a reducing agent.
Substitution: Methyl iodide and acetic anhydride are typical reagents for methylation and acetylation reactions, respectively.
Major Products Formed
Oxidation: Quinones
Reduction: Dihydro derivatives
Substitution: Ethers and esters
Scientific Research Applications
Diosmetin has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex flavonoids.
Biology: Studied for its antioxidant properties and potential to modulate enzyme activities.
Medicine: Investigated for its anti-inflammatory, anti-cancer, and neuroprotective effects.
Industry: Utilized in the formulation of dietary supplements and cosmetics due to its bioactive properties
Mechanism of Action
Diosmetin exerts its effects primarily through its interaction with various molecular targets. It acts as a weak agonist of the TrkB receptor, which is involved in neurotrophic signaling pathways . This interaction can lead to the activation of downstream signaling cascades that promote cell survival, differentiation, and growth.
Comparison with Similar Compounds
Similar Compounds
Luteolin: A flavone with similar structure but lacks the methoxy group at the 4’ position.
Apigenin: Another flavone that differs by the absence of methoxy groups.
Chrysin: A flavone with hydroxyl groups but no methoxy groups.
Uniqueness
Diosmetin’s unique feature is the presence of methoxy groups, which can influence its biological activity and solubility. This structural difference can result in distinct pharmacokinetic and pharmacodynamic properties compared to other flavones .
Properties
IUPAC Name |
3,5-dihydroxy-7-methoxy-3-[(4-methoxyphenyl)methyl]-2H-chromen-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O6/c1-22-12-5-3-11(4-6-12)9-18(21)10-24-15-8-13(23-2)7-14(19)16(15)17(18)20/h3-8,19,21H,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZSFFWMTNAFHNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2(COC3=CC(=CC(=C3C2=O)O)OC)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.